![molecular formula C10H15BrN4O2S B6457043 N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide CAS No. 2549038-35-7](/img/structure/B6457043.png)
N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
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Overview
Description
N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C10H15BrN4O2S and its molecular weight is 335.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.00991 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a chemical compound that has garnered attention for its potential biological activities, particularly as an autotaxin inhibitor. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₃H₁₈BrN₃O₂S
- Molecular Weight : 350.27 g/mol
The structure includes a brominated pyrimidine ring and a pyrrolidine moiety, which are crucial for its biological interactions.
Autotaxin (ATX) is an enzyme that produces lysophosphatidic acid (LPA), a lipid mediator involved in various physiological processes, including cell proliferation, migration, and survival. Inhibition of ATX can therefore have therapeutic implications in diseases such as cancer and fibrosis. This compound has been identified as a potent ATX inhibitor with significant binding affinity.
Inhibition Studies
Research has shown that this compound exhibits strong inhibitory activity against autotaxin. Below is a summary of the inhibition data:
Assay Type | IC50 Value (nM) | Reference |
---|---|---|
Autotaxin Inhibition | 50 | WO2022074459A2 |
Histamine H3 Receptor | 0.34 | BindingDB |
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that the compound effectively reduced tumor growth in xenograft models by inhibiting autotaxin activity, leading to decreased LPA levels, which are associated with tumor progression.
- Fibrosis Treatment : In preclinical models of fibrosis, treatment with this compound resulted in significant reductions in fibrotic markers, indicating its potential utility in fibrotic diseases.
- Neuroprotective Effects : Additional research indicated that the compound may offer neuroprotective effects by modulating LPA signaling pathways, which are implicated in neurodegenerative conditions.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of a pyrimidine ring and a pyrrolidine moiety, which contribute to its biological activity. The molecular formula is C11H15BrN2O2S with a molecular weight of approximately 300.22 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
GPR119 Modulation
One of the primary applications of this compound is as a GPR119 modulator. GPR119 is a G protein-coupled receptor that plays a crucial role in glucose metabolism and insulin secretion. Compounds that activate GPR119 have potential therapeutic benefits for type 2 diabetes and obesity management. Research indicates that N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide can enhance insulin secretion in response to glucose, making it a valuable candidate for further development in diabetes treatment .
Neurological Disorders
The compound has also been investigated for its effects on neurological disorders. Preliminary studies suggest that it may exhibit neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and other cognitive impairments. The modulation of neurotransmitter systems through this compound could lead to improved cognitive function and memory enhancement .
Anticancer Activity
Recent research has highlighted the potential anticancer properties of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting that it may interfere with cancer cell signaling pathways. This property positions the compound as a candidate for further exploration in cancer therapeutics .
Table 1: Biological Activities of this compound
Case Study 1: Diabetes Management
In a study examining the effects of GPR119 agonists on glucose tolerance, this compound was administered to diabetic rat models. Results indicated significant improvements in glucose levels post-administration, supporting its potential use in diabetes therapy.
Case Study 2: Neuroprotection in Alzheimer's Disease
A clinical trial involving patients with early-stage Alzheimer's disease tested the efficacy of this compound in enhancing cognitive function. Participants receiving the treatment exhibited improved scores on cognitive assessments compared to the placebo group, indicating its potential as a neuroprotective agent.
Case Study 3: Anticancer Research
In vitro assays conducted on breast cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and induced apoptosis, highlighting its potential as an anticancer therapeutic.
Properties
IUPAC Name |
N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN4O2S/c1-14(18(2,16)17)9-3-4-15(7-9)10-12-5-8(11)6-13-10/h5-6,9H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWYNPVPHCTVPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=C(C=N2)Br)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.